N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide
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Overview
Description
N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of benzopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 4-oxo-2-phenyl-4H-1-benzopyran, and acetic acid derivatives. The reaction conditions may involve:
Step 1: Formation of the benzopyran core through cyclization reactions.
Step 2: Introduction of the cyclohexylamino group via nucleophilic substitution.
Step 3: Coupling of the benzopyran core with the acetamide moiety under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific biological targets could make it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide include other benzopyran derivatives, such as:
- 4H-1-Benzopyran-4-one derivatives
- 2-Phenyl-4H-1-benzopyran derivatives
- Cyclohexylamine derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
611-57-4 |
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Molecular Formula |
C26H30N2O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[3-(cyclohexylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C26H30N2O4/c29-23-17-24(19-8-3-1-4-9-19)32-25-16-21(12-13-22(23)25)31-18-26(30)28-15-7-14-27-20-10-5-2-6-11-20/h1,3-4,8-9,12-13,16-17,20,27H,2,5-7,10-11,14-15,18H2,(H,28,30) |
InChI Key |
DESSKDKOLWZESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCCNC(=O)COC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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